(R)-Miconazole
Overview
Description
(R)-miconazole is a 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole that has R configuration. It is an enantiomer of a (S)-miconazole.
Scientific Research Applications
Calmodulin-Activated Enzymes Inhibition
(R)-Miconazole, specifically R 24 571, a derivative of miconazole, shows high potency as an inhibitor of several Ca2+-calmodulin-dependent enzymes. This characteristic suggests its potential application in studying the involvement of calmodulin in biological processes (Belle, 1981).
Antibacterial Efficacy
Miconazole exhibits significant efficacy against gram-positive aerobic bacteria, including various strains of Staphylococcus and Streptococcus, as shown in a study investigating its minimal inhibitory concentration. This suggests its potential as a therapeutic option in skin infections caused by these bacteria (Nenoff et al., 2017).
Role in Reactive Oxygen Species Production
Research has indicated that endogenous reactive oxygen species (ROS) production in fungi treated with miconazole is crucial for its antifungal effect. The study found a correlation between ROS production and the antifungal efficacy of miconazole, emphasizing its role in combating fungal infections (Kobayashi et al., 2002).
Pharmaceutical Applications
Miconazole's application extends to pharmaceutical manufacturing techniques. For instance, its incorporation into microneedles using piezoelectric inkjet printing demonstrates its potential in creating innovative drug delivery systems, particularly for treating fungal infections (Boehm et al., 2014).
Antitumor Effects
Miconazole has been found to exhibit antitumor effects in studies, particularly in colon carcinoma xenografts in mice. It works by inducing apoptosis and causing cell cycle arrest, highlighting its potential in cancer chemotherapy (Wu et al., 2002).
Autophagic Death in Cancer Cells
Recent studies have shown that miconazole can induce autophagic cell death in glioblastoma cells. This is mediated through reactive oxygen species and endoplasmic reticulum stress, offering insights into its potential use in cancer treatments (Jung et al., 2021).
Chirality and Biological Evaluation
The synthesis and evaluation of single enantiomers of miconazole highlight the importance of chirality in its biological activity. This research provides insights into the enantioselective behavior of miconazole and its implications in therapeutic efficacy (Mangas-Sánchez et al., 2011).
Nerve Regeneration and Functional Recovery
Miconazole has been observed to enhance nerve regeneration and functional recovery in a rat model of sciatic nerve crush injury. This indicates its potential in treatments aimed at improving axonal outgrowth and remyelination in peripheral nerve injuries (Lin et al., 2018).
Actin Cytoskeleton Changes in Yeast
Research on yeast cells indicates that miconazole induces changes in the actin cytoskeleton before increasing ROS. This sheds light on its mechanism of antifungal action and provides a basis for understanding tolerance mechanisms in yeast (Thevissen et al., 2007).
Fungicidal Activity in Candida Biofilms
Miconazole demonstrates significant fungicidal activity against Candida biofilms. The relationship between its fungicidal activity and ROS induction offers insights into its mode of action against fungal infections (Vandenbosch et al., 2010).
Enhanced Bioavailability and Antifungal Activity
Formulating miconazole into solid lipid nanoparticles has been shown to increase its bioavailability and antifungal activity. This approach could lead to more efficient treatments for fungal infections (Aljaeid & Hosny, 2016).
Properties
IUPAC Name |
1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBLEWFAAKGYCD-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47447-53-0 | |
Record name | Miconazole, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047447530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MICONAZOLE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C90U92KSVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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